
4-(Dimethylamino)-9H-fluoren-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones. It is characterized by the presence of a dimethylamino group attached to the fluorene backbone. This compound is known for its unique chemical properties and has been widely studied for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-9H-fluoren-9-one typically involves the reaction of fluorene with dimethylamine under specific conditions. One common method is the condensation reaction between fluorene and dimethylamine in the presence of a catalyst such as acetic anhydride and pyridine . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as recrystallization and column chromatography are commonly employed to achieve the desired quality of the final product .
化学反应分析
Types of Reactions
4-(Dimethylamino)-9H-fluoren-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dimethylamino group, which can act as a nucleophile or an electron-donating group.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of fluorenone derivatives, while reduction can yield fluoren-9-ol derivatives .
科学研究应用
4-(Dimethylamino)-9H-fluoren-9-one has been extensively studied for its applications in various scientific fields:
作用机制
The mechanism of action of 4-(Dimethylamino)-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in organic synthesis.
4-(Dimethylamino)benzoic acid: Used in the synthesis of various organic compounds and as a reagent in biochemical assays.
4-(Dimethylamino)cinnamaldehyde: Employed as a chromogenic reagent for detecting indoles and other compounds.
Uniqueness
4-(Dimethylamino)-9H-fluoren-9-one stands out due to its unique fluorene backbone, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use .
属性
CAS 编号 |
205526-44-9 |
|---|---|
分子式 |
C15H13NO |
分子量 |
223.27 g/mol |
IUPAC 名称 |
4-(dimethylamino)fluoren-9-one |
InChI |
InChI=1S/C15H13NO/c1-16(2)13-9-5-8-12-14(13)10-6-3-4-7-11(10)15(12)17/h3-9H,1-2H3 |
InChI 键 |
WTBWCATVYUPRCK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=CC2=C1C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


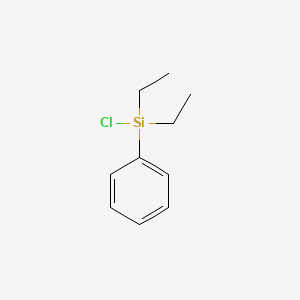
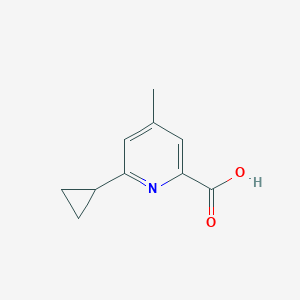
![N-(1-phenylethyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amine](/img/structure/B13990467.png)
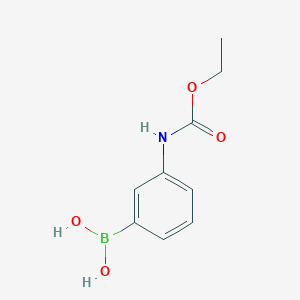
![2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid](/img/structure/B13990479.png)


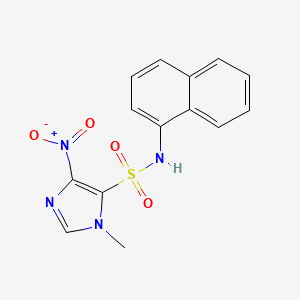

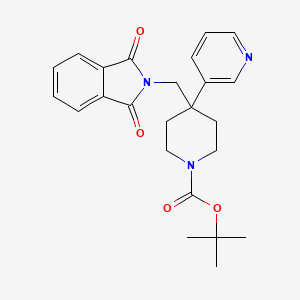
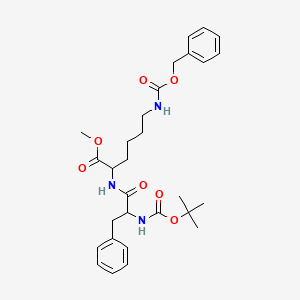
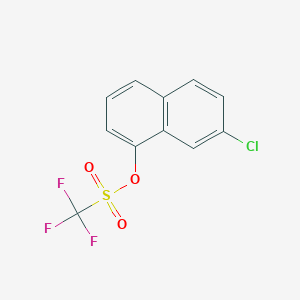
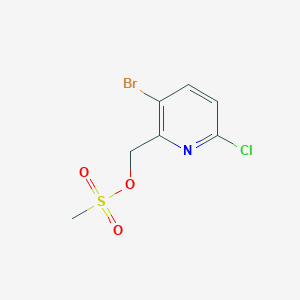
![[2,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B13990519.png)
